molecular formula C9H10O B024904 4-Allylphenol CAS No. 501-92-8

4-Allylphenol

Cat. No.: B024904
CAS No.: 501-92-8
M. Wt: 134.17 g/mol
InChI Key: RGIBXDHONMXTLI-UHFFFAOYSA-N
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Description

Chavicol, also known as 4-allylphenol or alpha -propylene, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. Chavicol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, chavicol is primarily located in the cytoplasm. Chavicol can be converted into 1'-acetoxychavicol acetate and chavicol hydrogen sulfate. Chavicol is a medicinal and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, sweet basil, pineapple, and ginger. This makes chavicol a potential biomarker for the consumption of these food products.
Chavicol is a phenylpropanoid that is phenol substituted by a prop-2-enyl group at position 4. It is a phenylpropanoid and a member of phenols.

Scientific Research Applications

  • Synthesis of Benzoxepins : Aluminum(III) chloride-promoted PrinsCyclization of 2-Allylphenols is a method for synthesizing benzoxepins, offering high chemoselectivity and moderate stereoselectivity (J. Yadav et al., 2008).

  • Biomimetic Fungicide : 2-Allylphenol serves as a biomimetic synthetic fungicide, effective against wheat sharp eyespot and other plant diseases. It can be bio-transformed by Rhizoctonia cerealis to new compounds (Tianli Qu et al., 2014).

  • Inhibition of Botrytis cinerea : It has been found that 2-allylphenol inhibits the growth of Botrytis cinerea, a plant pathogen, by inducing cyanide-resistant respiration and decreasing ATP levels (Shuang-jun Gong et al., 2009).

  • Antifungal Activity : Exhibiting higher antifungal activity than iprodione, 2-allylphenol has shown effectiveness against Botrytis cinerea and Alternaria solani, with significant control against gray mold on tomato fruit (Z. Meng et al., 2007).

  • Biosynthesis in Ocymum basilicum : Eugenol and methyleugenol, allylphenols, are synthesized in Ocymum basilicum from ferulic acid and coniferyl alcohol, retaining all carbon atoms (M. Klischies et al., 1975).

  • Synthesis of Antifungal Derivatives : Derivatives of 2-allylphenol, such as 2-(2-hydroxypropyl) phenol, are effective in inhibiting mycelial growth of various plant pathogens (Tianli Qu et al., 2017).

  • Catalytic Synthesis of Lactones and Lactams : 2-Allylphenols react with carbon monoxide and hydrogen in the presence of a cationic palladium(II) complex to synthesize ring lactones and lactams (B. Ali et al., 1996).

  • Electroinitiated Polymerization : 2-Allylphenol is used in electroinitiated polymerization, producing insoluble polymer films on electrodes and low molecular weight polymers in solution (A. Cihaner & A. Önal, 2000).

  • Spectroscopic and Theoretical Studies : Studies on 4-substituted 2-allylphenols have shown variations in the energy and structure of hydrogen bonds (P. Rademacher et al., 2005).

  • Catalyzed Hydroxyalkoxylation : Pd(OCOCF3)2/[(HOCH2CH2NHCOCH2)2NCH2]2-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol produces a mixture of 2-(1,2-dihydroxypropyl) (E. Thiery et al., 2007).

Safety and Hazards

4-Allylphenol can cause mild skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

4-Allylphenol, also known as Chavicol, primarily targets Cyclooxygenase-2 (Cox2) . Cox2 is a key enzyme responsible for the conversion of arachidonic acids to prostaglandins, which are involved in inflammation and pain responses .

Mode of Action

This compound interacts with its target, Cox2, by inhibiting its expression . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the arachidonic acid pathway . By inhibiting Cox2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation .

Pharmacokinetics

It’s known that this compound may undergo oxidation in biological systems to form intermediates and metabolites . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is a reduction in inflammation due to its inhibitory effect on Cox2 . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Additionally, this compound has been found to have cytotoxic effects, which may be due to the formation of oxidation-derived intermediates and metabolites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity has been found to be more potent against planktonic cells but less effective against biofilms This suggests that the physical environment of the target cells can significantly influence the efficacy of this compound

Properties

IUPAC Name

4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBXDHONMXTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name chavicol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chavicol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198210
Record name Chavicol
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URL https://comptox.epa.gov/dashboard/DTXSID60198210
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Medicinal phenolic aroma
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 to 236.00 °C. @ 760.00 mm Hg
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.023
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

501-92-8
Record name Chavicol
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Record name Chavicol
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Record name 4-Allylphenol
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Record name Chavicol
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Record name p-allylphenol
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Record name CHAVICOL
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Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16 °C
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 50.01 g (337.4 mmol) of 1-methoxy-4-(2-propenyl)benzene (Aldrich Chemical Company, Milwaukee, Wis.) dissolved in 300 mL of anhydrous methylene chloride was added dropwise 375 mL (375 mmol) of 1.0 M boron tribromide (Aldrich) in methylene chloride. The reaction was run under nitrogen at room temperature and the mixture was stirred for 1 hour. The mixture was poured over 1000 mL of crushed ice, stirred for 5 minutes, and transferred to a separatory funnel. The organic layer was drained and saved. The boron salts were transferred to a filter containing Celite™ (Aldrich Chemical Co., Milwaukee, Wis.) and the filter containing the salts was washed with portions of methylene chloride and then water. The filtrate was transferred to a separatory funnel and the organic and aqueous layers were separated. The aqueous layer was extracted with four 100mL portions of methylene chloride. The methylene chloride solutions were pooled, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under vacuum to yield 25.27 g (56%) of crude 4-(2-propenyl)phenol. The crude product was distilled twice at reduced pressure to yield 20.34 g (45%) of 4-(2-propenyl)phenol. The NMR data was consistent with that reported by Rajashekhar and coworkers (J. Biol. Chem. 1984, 259, 6925).
Quantity
50.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a -78° C. cold solution of 4-allylanisol (14.6 ml, 95 mmol) in CH2Cl2 (300 ml) BBr3 (100 ml, 0.1 mol, 1 mol/l in CH2Cl2) was added dropwise. The reaction mixture was then allowed to warm up to room temperature. After 1 hour, the reaction mixture was cooled to 0° C. and quenched slowly with H2O (90 ml). The resulting aqueous phase was extracted with CH2Cl2 (2×100 ml). The combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexane-ethyl acetate 9:1) to provide 4-allylphenol (11.3 g, 89%) as a purple oil, MS: m/e=134 (M+).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

Polymerization was carried out in the same manner as in Example 18 except that 4,4'-biphenol and eugenol were replaced by the following bisphenol (BP-16) (21.9 g) ##STR110## and 4-allylphenol (1.6 g), to obtain a polycarbonate comprising the following repeating units and end groups in the following copolymerization ratios wherein bisphenol A, BP-16 and 4-allylphenol structures were present in a molar ratio of 82:15:3. ##STR111##
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisphenol
Quantity
21.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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